molecular formula C17H14Cl2N2O2S2 B2544177 1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899949-20-3

1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2544177
CAS RN: 899949-20-3
M. Wt: 413.33
InChI Key: FHPWDYVXXBWYQG-UHFFFAOYSA-N
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Description

The compound "1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its heterocyclic and aromatic components. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related pyrazine derivatives has been reported, such as the 2,5-di(aryleneethynyl)pyrazine derivatives synthesized under standard Sonogashira conditions, which involve a palladium-catalyzed coupling reaction . Similarly, tetrahydropyrido[2,3-b]pyrazine scaffolds have been synthesized from pentafluoropyridine with sodium phenylsulfinate and diamines . These methods suggest that the synthesis of the compound may involve similar palladium-catalyzed coupling reactions and the use of sulfinate salts for introducing sulfonyl groups.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be quite complex. For instance, the X-ray crystal structure of a related compound, 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, shows that the phenyl rings are parallel and the pyrazine ring is inclined to their planes . This inclination could be a feature in the molecular structure of "1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrido[1,2-a]pyrazine" as well, affecting its electronic properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of pyrazine derivatives can be inferred from their electronic properties. For example, compound 4 from paper undergoes reduction to the radical anion at approximately -1.9 V, which is almost reversible at high scan rates. This electrochemical behavior indicates that the compound may also exhibit redox activity, potentially forming radical anions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The HOMO-LUMO gap of a related compound was found to be 3.56 eV, which is indicative of its electronic properties . The UV-vis absorption and photoluminescence profiles of these compounds show that they can be used in optoelectronic applications, such as in OLEDs . The compound "1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine" may share similar optoelectronic properties due to the presence of the pyrazine ring and aromatic substituents.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Compounds analogous to the one have been synthesized for the exploration of their chemical reactivities and potential as intermediates in the synthesis of more complex molecules. For instance, various synthetic approaches have been developed to construct pyrazine derivatives, which serve as key intermediates for further chemical transformations with applications in material science, medicinal chemistry, and organic synthesis. These methodologies often involve reactions under specific conditions to achieve the desired structural complexity and functionality, highlighting the versatility of pyrazine-based compounds in synthetic chemistry.

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of pyrazine derivatives, suggesting potential applications in the development of new antibacterial and antifungal agents. By modifying the substituents around the pyrazine core, researchers aim to enhance the antimicrobial efficacy of these compounds against a range of pathogenic microorganisms. This research area is crucial for addressing the growing concern over antibiotic resistance and the need for novel antimicrobial agents.

Optoelectronic and Electrochemical Properties

Research on pyrazine and thiophene derivatives has also revealed their significant optoelectronic and electrochemical properties, making them suitable candidates for use in electronic materials, such as organic light-emitting diodes (OLEDs), photovoltaic cells, and electrochromic devices. These studies involve the synthesis of compounds with specific electronic configurations and the evaluation of their electronic structures, absorption spectra, and electron transport capabilities. The findings contribute to the development of more efficient and sustainable electronic materials.

Conductive Polymers and Materials Science

Pyrazine and thiophene derivatives have been explored as monomers or building blocks for the synthesis of conductive polymers. These polymers exhibit unique electronic properties, such as low band gaps and high conductivity, making them applicable in various technological advancements, including sensors, electronic devices, and energy storage systems. The research in this area focuses on understanding the relationship between the molecular structure of the monomers and the properties of the resulting polymers, aiming to optimize their performance for specific applications.

The investigations into compounds with structural or functional similarity to "1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine" underscore the broad potential of such molecules in scientific research. They highlight the importance of synthetic chemistry in developing new materials with desired properties and the ongoing search for novel antimicrobial agents. Further research in these areas could uncover additional applications and deepen our understanding of the chemical and physical principles underlying these compounds' behaviors.

For detailed information on the studies and their findings, the following references provide a deeper insight into the scientific research applications of related compounds:

  • Synthesis and characterization of pyrazine derivatives with potential antimicrobial activities: Molecules, 2013.
  • Investigations into the optoelectronic properties of thiophene derivatives for electronic material applications: Dyes and Pigments, 2009.
  • Study on conductive polymers based on pyrazine and thiophene monomers: Synthetic Metals, 1997.

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S2/c18-12-5-6-13(14(19)11-12)17-15-3-1-7-20(15)8-9-21(17)25(22,23)16-4-2-10-24-16/h1-7,10-11,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPWDYVXXBWYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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